molecular formula C15H14FN3O3 B11559986 3-fluoro-N-(2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide (non-preferred name)

3-fluoro-N-(2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide (non-preferred name)

Cat. No.: B11559986
M. Wt: 303.29 g/mol
InChI Key: RDLKEMSVDUDFTC-QGMBQPNBSA-N
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Description

3-fluoro-N-(2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide is a synthetic organic compound It is characterized by the presence of a fluorine atom, a furan ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide typically involves multiple steps:

    Formation of the hydrazone: The initial step involves the reaction of 5-methylfuran-2-carbaldehyde with hydrazine to form the corresponding hydrazone.

    Coupling with benzoyl chloride: The hydrazone is then reacted with 3-fluorobenzoyl chloride in the presence of a base to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone moiety, converting it into the corresponding hydrazine derivative.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound could be investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The presence of the fluorine atom in 3-fluoro-N-(2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C15H14FN3O3

Molecular Weight

303.29 g/mol

IUPAC Name

3-fluoro-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C15H14FN3O3/c1-10-5-6-13(22-10)8-18-19-14(20)9-17-15(21)11-3-2-4-12(16)7-11/h2-8H,9H2,1H3,(H,17,21)(H,19,20)/b18-8+

InChI Key

RDLKEMSVDUDFTC-QGMBQPNBSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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